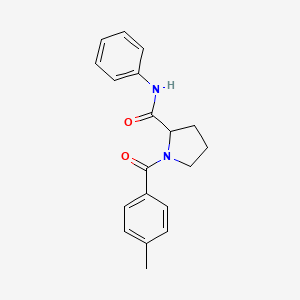
5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as HNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNT is a yellow crystalline powder that is synthesized through a multistep process involving the reaction of 2-aminothiophenol, 2-hydroxy-5-nitrobenzaldehyde, and aniline.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not yet fully understood. However, several studies have suggested that 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been reported to induce apoptosis and cell cycle arrest in cancer cells. In addition, 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one possesses potent antioxidant and anti-inflammatory activities. It has also been reported to inhibit the proliferation and migration of cancer cells. In vivo studies have shown that 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can reduce the levels of pro-inflammatory cytokines and oxidative stress markers. Furthermore, 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its ease of synthesis, which makes it readily available for research purposes. 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one of the main limitations of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its potential toxicity, which requires careful handling and disposal. In addition, 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is relatively insoluble in water, which limits its use in aqueous-based experiments.
Future Directions
There are several future directions for the research on 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the development of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one-based metal complexes for catalytic applications. Another direction is the investigation of the potential use of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in drug delivery systems. Furthermore, the elucidation of the mechanism of action of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one and its interaction with biological systems could provide insights into its potential therapeutic applications. Finally, the synthesis of novel derivatives of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one could lead to the discovery of new compounds with enhanced biological activities.
Synthesis Methods
The synthesis of 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves a multistep process that includes the reaction of 2-aminothiophenol, 2-hydroxy-5-nitrobenzaldehyde, and aniline. Initially, 2-aminothiophenol is reacted with 2-hydroxy-5-nitrobenzaldehyde in the presence of ethanol and catalytic amount of glacial acetic acid. The resulting product is then reacted with aniline in the presence of glacial acetic acid and refluxed for several hours. The final product is then recrystallized from ethanol to obtain pure 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one.
Scientific Research Applications
5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess significant anticancer, antimicrobial, and antifungal activities. It has also been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In material science, 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes, nanoparticles, and polymers. In catalysis, 5-(2-hydroxy-5-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been employed as a heterogeneous catalyst for various organic transformations.
properties
IUPAC Name |
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-13-7-6-12(19(22)23)8-10(13)9-14-15(21)18-16(24-14)17-11-4-2-1-3-5-11/h1-9,20H,(H,17,18,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGWRKHENGOXKF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-5-[(2-Hydroxy-5-nitrophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6138980.png)
![4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6138982.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6138989.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6139003.png)

![N-cyclopentyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6139020.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6139032.png)
![(3-isopropoxyphenyl)(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6139040.png)
![N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6139067.png)
![5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6139072.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6139074.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6139088.png)